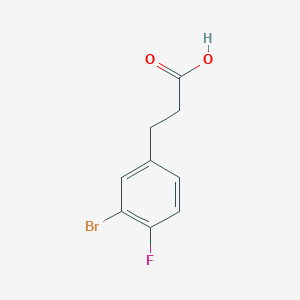

3-(3-Bromo-4-fluorophenyl)propanoic acid

Beschreibung

Contextualization within Halogenated Aromatic Carboxylic Acid Derivatives

Halogenated aromatic carboxylic acid derivatives represent a broad and important class of compounds in organic chemistry. The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov For instance, halogenation can enhance a drug's ability to permeate biological membranes and can also block metabolic pathways, thereby increasing its in vivo half-life. mdpi.com

The presence of both bromine and fluorine in 3-(3-Bromo-4-fluorophenyl)propanoic acid is particularly noteworthy. Fluorine is often incorporated into pharmaceutical candidates to improve metabolic stability and binding affinity. mdpi.com Bromine, on the other hand, can serve as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures. The carboxylic acid group itself is a versatile functional group that can be converted into a wide range of other functionalities, including esters, amides, and alcohols, further expanding the synthetic possibilities.

Significance as a Versatile Synthetic Intermediate for Advanced Chemical Scaffolds

While specific, detailed research outlining the extensive use of this compound in the synthesis of advanced chemical scaffolds is not widely available in publicly accessible literature, its structural motifs suggest significant potential as a versatile synthetic intermediate. The combination of a reactive bromine atom for cross-coupling reactions and a modifiable carboxylic acid group makes it an ideal starting material for building more complex molecules.

Chemists can envision leveraging the bromo- and fluoro-substituted phenylpropanoic acid core to construct novel heterocyclic systems or to introduce this fragment into larger, biologically active molecules. The propanoic acid side chain offers a point of attachment or further functionalization, while the halogenated aromatic ring provides a site for forming new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a hallmark of a valuable building block in modern synthetic chemistry.

Overview of Research Trajectories for Substituted Arylpropanoic Acid Systems

Substituted arylpropanoic acids are a well-established class of compounds with diverse applications, most notably in the pharmaceutical industry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, belong to this structural class. Research in this area continues to be vibrant, with several key trajectories:

Development of Novel Therapeutics: Scientists are continually modifying the basic arylpropanoic acid scaffold to develop new drugs with improved efficacy and safety profiles. This includes the synthesis of derivatives with potential applications as anticancer, antimicrobial, and antiviral agents. nih.gov The introduction of different substituents on the aromatic ring and modifications of the propanoic acid chain are common strategies to modulate biological activity.

Exploration of New Biological Targets: While the anti-inflammatory properties of many arylpropanoic acids are well-known, researchers are investigating their potential to interact with other biological targets. This could lead to the discovery of new therapeutic applications for this class of compounds.

Advanced Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of substituted arylpropanoic acids is an ongoing area of research. This includes the use of novel catalytic systems and the exploration of greener reaction conditions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-bromo-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNHUWREKCWLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Bromo 4 Fluorophenyl Propanoic Acid

Regioselective Halogenation Strategies within the Phenylpropanoic Acid Framework

Achieving the desired 3-bromo-4-fluoro substitution pattern on a phenylpropanoic acid backbone necessitates careful consideration of the directing effects of the substituents and the choice of halogenating agents. The interplay between the activating and deactivating nature of the fluorine atom and the propanoic acid group dictates the position of electrophilic attack.

Bromination Protocols for the meta-Position on the Phenyl Ring

The introduction of a bromine atom at the meta-position relative to the propanoic acid group in a 4-fluorophenylpropanoic acid precursor is a key synthetic challenge. The fluorine atom at the para-position is an ortho-, para-director, while the propanoic acid group is a meta-director. rsc.orgresearchgate.net This conflicting directing effect requires carefully controlled reaction conditions to favor bromination at the desired C-3 position.

Electrophilic aromatic bromination is the most common approach. The choice of brominating agent and catalyst is crucial for achieving high regioselectivity. A common starting material for this approach is 4-fluorobenzaldehyde (B137897), which can be brominated to 3-bromo-4-fluorobenzaldehyde (B1265969). This intermediate can then be converted to the target propanoic acid.

One patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) in dichloromethane. Another approach utilizes a mixture of oleum, iodine, and zinc bromide as the catalytic system for the bromination of 4-fluorobenzaldehyde. google.com A more recent, environmentally conscious method employs a mixture of sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions, avoiding the use of elemental bromine and a metal catalyst. patsnap.comgoogle.com

| Starting Material | Brominating Agent/System | Catalyst/Conditions | Product | Yield | Reference |

| 4-fluorobenzaldehyde | Bromine | Aluminum trichloride, Dichloromethane, Reflux | 3-bromo-4-fluorobenzaldehyde | Not specified | |

| 4-fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc bromide, 25-65°C | 3-bromo-4-fluorobenzaldehyde | >90% | google.com |

| 4-fluorobenzaldehyde | NaBr/HCl/NaOCl | Ultrasonic waves, 20-25°C | 3-bromo-4-fluorobenzaldehyde | 90.4-91.9% | patsnap.comgoogle.com |

This table is interactive and allows for sorting and filtering of data.

Fluorination Techniques for the para-Position on the Phenyl Ring

The introduction of a fluorine atom at the para-position of a 3-bromophenylpropanoic acid framework is synthetically challenging. Direct electrophilic fluorination of an unsubstituted or meta-brominated phenylpropanoic acid often leads to a mixture of isomers due to the directing effects of the existing substituents. More controlled methods typically involve multi-step sequences.

Carbon-Carbon Bond Forming Reactions for the Propanoic Acid Moiety

An alternative and often more convergent approach to 3-(3-bromo-4-fluorophenyl)propanoic acid involves the construction of the propanoic acid side chain onto a pre-halogenated benzene (B151609) ring. This strategy leverages well-established carbon-carbon bond-forming reactions, starting from readily available 3-bromo-4-fluoro-substituted aromatic compounds.

Classical Malonic Ester Synthesis and its Adaptations

The malonic ester synthesis is a versatile method for the preparation of carboxylic acids. google.comresearchgate.net This approach would typically involve the reaction of a 3-bromo-4-fluorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.

Knoevenagel Condensation and Subsequent Reduction Approaches

The Knoevenagel condensation provides a powerful method for forming a carbon-carbon double bond, which can then be reduced to afford the propanoic acid side chain. rsc.org This pathway commences with the condensation of 3-bromo-4-fluorobenzaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. ias.ac.in

The condensation is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine, and results in the formation of 3-(3-bromo-4-fluorophenyl)acrylic acid (a substituted cinnamic acid). wikipedia.orgbyjus.comlongdom.org The subsequent step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. This can be achieved through catalytic hydrogenation using various metal catalysts such as palladium on carbon (Pd/C), ruthenium, or rhodium complexes. rsc.orgresearchgate.netchemmethod.com Transfer hydrogenation using formic acid as a hydrogen source has also been shown to be effective for the reduction of cinnamic acids. chemmethod.com

| Aldehyde | Reagent | Catalyst/Conditions | Intermediate | Subsequent Reaction | Final Product |

| 3-bromo-4-fluorobenzaldehyde | Malonic acid | Pyridine, Heat | 3-(3-bromo-4-fluorophenyl)acrylic acid | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |

| 3-bromo-4-fluorobenzaldehyde | Malonic acid | Piperidine, Heat | 3-(3-bromo-4-fluorophenyl)acrylic acid | Transfer Hydrogenation (e.g., HCOOH, [Rh(cod)Cl]₂) | This compound |

This table is interactive and allows for sorting and filtering of data.

Alternative Alkylation and Arylation Methods for Chain Elongation

Besides the classical methods, other carbon-carbon bond-forming reactions can be envisioned for the synthesis of this compound.

The Perkin reaction , for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt to form a cinnamic acid derivative, which can then be reduced. wikipedia.orgbyjus.comlongdom.org For the synthesis of the target molecule, 3-bromo-4-fluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297).

The Wittig reaction offers another route to an unsaturated precursor. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Reaction of 3-bromo-4-fluorobenzaldehyde with a phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane, would yield ethyl 3-(3-bromo-4-fluorophenyl)acrylate. Subsequent hydrolysis of the ester and reduction of the double bond would provide the desired product.

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, could also be adapted. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org For example, a Suzuki coupling of 3-bromo-4-fluorophenylboronic acid with a three-carbon synthon containing a carboxylic acid or ester group could potentially form the carbon-carbon bond of the side chain directly or in a protected form. Similarly, a Sonogashira coupling of a 3-bromo-4-fluoroaryl halide with a terminal alkyne, followed by reduction of the triple bond, could also lead to the propanoic acid side chain. These methods, while powerful, often require more specialized starting materials and catalysts.

The Reformatsky reaction is another viable option, involving the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. researchgate.netpearson.combyjus.compearson.comnumberanalytics.com In this context, 3-bromo-4-fluorobenzaldehyde could be reacted with ethyl bromoacetate (B1195939) and zinc, followed by dehydration and reduction to yield the target propanoic acid.

Optimization of Reaction Conditions and Isolation Procedures

Heck Reaction Route Optimization:

A plausible approach involves a palladium-catalyzed Heck reaction between an appropriate aryl halide, such as 1-bromo-2-fluoro-4-iodobenzene, and an acrylic acid ester (e.g., ethyl acrylate), followed by reduction of the resulting double bond and hydrolysis of the ester.

Key parameters for optimization include:

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and phosphine (B1218219) ligand is crucial. Ligand choice affects catalyst stability and reactivity.

Base: Both inorganic (e.g., K₂CO₃, Na₂CO₃) and organic bases (e.g., triethylamine) are used to neutralize the hydrogen halide formed during the reaction. The combination of bases can sometimes enhance reaction rates and promote catalyst recycling. nih.gov

Solvent: The solvent choice depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or NMP are common.

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst degradation and side reactions.

Illustrative Optimization of a Heck Reaction for a 3-Arylpropanoic Acid Precursor:

The following interactive data table illustrates a hypothetical optimization study for the Heck coupling of an aryl halide with ethyl acrylate.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | DMF | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 78 |

| 3 | PdCl₂ (2) | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 75 |

| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 72 |

| 5 | Pd(OAc)₂ (2) | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 85 |

| 6 | Pd(OAc)₂ (1) | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 82 |

This data is illustrative and based on general principles of Heck reaction optimization.

Malonic Ester Synthesis Route Optimization:

This route would likely involve the alkylation of diethyl malonate with a 3-bromo-4-fluorobenzyl halide. orgoreview.comlibretexts.org The resulting diester is then hydrolyzed and decarboxylated to yield the final product.

Optimization parameters include:

Base: A non-nucleophilic strong base is required to deprotonate the diethyl malonate. Sodium ethoxide is commonly used. libretexts.orgmasterorganicchemistry.com

Solvent: Anhydrous ethanol (B145695) is a typical solvent for this reaction.

Temperature: The alkylation is often carried out at room temperature or with gentle heating. The hydrolysis and decarboxylation steps require heating in an acidic aqueous solution. masterorganicchemistry.com

Isolation and Purification Procedures:

Regardless of the synthetic route, the isolation of the final carboxylic acid product, this compound, follows a general procedure.

Work-up: After the reaction is complete, the mixture is typically acidified to protonate the carboxylate.

Extraction: The product is extracted from the aqueous phase into an organic solvent like ethyl acetate or diethyl ether. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude solid product can be purified by several methods:

Recrystallization: This is a common method for purifying solid organic compounds. nih.govscielo.br A suitable solvent or solvent system is chosen in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on differences in polarity.

Green Chemistry Principles and Sustainable Synthesis Routes for Halogenated Arylpropanoic Acids

The synthesis of halogenated arylpropanoic acids, like many pharmaceutical intermediates, can be resource-intensive and generate significant waste. Applying the principles of green chemistry is essential for developing more sustainable synthetic processes. nih.gov

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved by optimizing reactions for high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Malonic Ester synthesis, for example, has a lower atom economy than a more direct addition reaction due to the loss of carbon dioxide and the ethanol from the ester groups.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. For palladium-catalyzed reactions like the Heck coupling, protocols using water as a solvent have been developed. nih.gov

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can often reduce reaction times and energy consumption.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of palladium catalysts in the Heck reaction is an example of this principle. Developing highly active catalysts that can be used at low loadings and recycled is a key area of research. nih.gov

Designing Safer Chemicals: Chemical products should be designed to be effective yet have minimal toxicity. While the target molecule's properties are fixed, the synthetic process can be designed to avoid the use and generation of hazardous substances.

Sustainable Synthetic Routes:

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in water at room temperature), and reduced environmental impact. nih.govmdpi.comresearchgate.netucl.ac.uk For the synthesis of arylpropanoic acids, enzymes like laccases or monooxygenases could potentially be used for specific transformations, such as selective halogenation or hydroxylation steps, under green conditions. nih.govucl.ac.uk Whole-cell biocatalysis is also a powerful tool for producing chiral intermediates for pharmaceuticals. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to batch processes. This approach is being increasingly adopted in the pharmaceutical industry to improve sustainability.

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent can significantly reduce waste and simplify purification.

By integrating these green chemistry principles, the synthesis of this compound and other halogenated arylpropanoic acids can be made more sustainable, safer, and economically viable.

Comprehensive Analysis of the Chemical Reactivity and Transformative Potential of 3 3 Bromo 4 Fluorophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification, Amidation, and Acid Halide Formation

The carboxylic acid moiety of 3-(3-bromo-4-fluorophenyl)propanoic acid can be readily converted into esters, amides, and acid halides, which are key intermediates in organic synthesis.

Esterification: This reaction typically involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst. For a structurally similar compound, 3-bromo-4-fluorobenzoic acid, esterification has been achieved by dissolving it in methanol (B129727) and adding acetyl chloride dropwise under cooling. The mixture is then stirred at room temperature for an extended period. chemicalbook.com This method can be adapted for this compound to yield the corresponding methyl ester.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This conversion often requires the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method is advantageous as it often preserves the stereochemical integrity of the reactants. orgsyn.org

Acid Halide Formation: The synthesis of the corresponding acid halide, 3-(3-bromo-4-fluorophenyl)propanoyl chloride, can be accomplished by treating the carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acid chloride that can be used in subsequent reactions without extensive purification.

Table 1: Functional Group Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol, Acetyl Chloride, Room Temperature | Methyl 3-(3-bromo-4-fluorophenyl)propanoate |

| Amidation | Amine, Boric Acid Catalyst, Heat | N-substituted 3-(3-bromo-4-fluorophenyl)propanamide |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-(3-bromo-4-fluorophenyl)propanoyl chloride |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for the reduction of carboxylic acids to primary alcohols. chemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, followed by an acidic workup to yield 3-(3-bromo-4-fluorophenyl)propan-1-ol. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. savemyexams.com

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction. One common strategy involves the conversion of the carboxylic acid to a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride. Alternatively, specialized methods, such as the use of N-acyl saccharins followed by reduction, can be employed for the direct conversion of carboxylic acids to aldehydes. researchgate.net

Table 2: Reduction Products of this compound

| Product | Reducing Agent | Typical Conditions |

|---|---|---|

| 3-(3-bromo-4-fluorophenyl)propan-1-ol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by acidic workup |

| 3-(3-bromo-4-fluorophenyl)propanal | Conversion to acid chloride, then LiAl(O-t-Bu)₃H | Stepwise process |

Decarboxylation Reactions and their Mechanisms

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide. For simple aromatic carboxylic acids, this process often requires harsh conditions. However, the presence of certain functional groups can facilitate this reaction. The decarboxylation of halogenated aromatic carboxylic acids can be achieved by heating them in the presence of water at temperatures ranging from 80°C to 180°C. wikipedia.org The reaction can be further promoted by the presence of other acids. wikipedia.org The mechanism generally involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbon-carbon bond, releasing carbon dioxide and forming a carbanion that is subsequently protonated.

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

The halogenated phenyl ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The carboxylic acid group, or more specifically its conjugate base, can act as a directing metalation group (DMG), guiding a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, there are two possible ortho positions to the propanoic acid side chain. The regioselectivity of the metalation will be influenced by the electronic and steric effects of the bromine and fluorine substituents. Generally, fluorine is a stronger ortho-directing group than bromine in DoM. organic-chemistry.org This would suggest that lithiation would preferentially occur at the position between the propanoic acid chain and the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Nucleophilic Aromatic Substitution at the Bromine and Fluorine Centers

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is a plausible pathway for replacing one of the halogen atoms with a nucleophile. nih.gov The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. stackexchange.com In this molecule, the propanoic acid group has a mild electron-withdrawing effect.

A key consideration is the relative reactivity of the bromine and fluorine substituents as leaving groups. In contrast to SN2 reactions, in SNAr the order of leaving group ability is typically F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. chemicalbook.com Therefore, it is expected that nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom. However, palladium-catalyzed amination of the structurally similar 3-bromo-4-fluoro-acetophenone has been shown to proceed with substitution of the bromine atom, indicating that under certain catalytic conditions, the reactivity can be altered. researchgate.net

Transformations of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound provides multiple avenues for chemical modification, including reactions at the carbon atom adjacent to the carbonyl group and cyclization reactions to construct fused ring systems.

Alpha-Substitution Reactions at the Carbonyl-Adjacent Carbon

The carbon atom alpha to the carbonyl group of the propanoic acid moiety is susceptible to substitution reactions, most notably halogenation. The Hell-Volhard-Zelinsky reaction, for instance, allows for the selective bromination of this position. This reaction typically proceeds by converting the carboxylic acid to an acyl bromide in situ using reagents like phosphorus tribromide (PBr₃), followed by tautomerization to an enol, which then reacts with bromine.

While specific studies on this compound are not extensively documented in readily available literature, the principles of this reaction are well-established for structurally similar arylpropanoic acids. The introduction of a halogen at the alpha-position significantly enhances the synthetic utility of the molecule by providing a new site for nucleophilic substitution, enabling the introduction of a variety of functional groups such as amines, azides, and thiols, leading to the synthesis of novel derivatives.

Table 1: General Conditions for Alpha-Halogenation of Carboxylic Acids

| Reagent | Conditions | Product |

| Br₂, PBr₃ | Neat or in a solvent like CCl₄, heat | α-brominated carboxylic acid |

| N-Bromosuccinimide (NBS), acid catalyst | CCl₄, reflux | α-brominated carboxylic acid |

Note: This table represents general conditions and may require optimization for the specific substrate.

Cyclization Reactions to Form Fused Ring Systems

The propanoic acid side chain can participate in intramolecular cyclization reactions to form fused ring systems, which are common scaffolds in medicinal chemistry and materials science. A prominent example is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.govresearchgate.net This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org The electrophilic acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a new ring fused to the phenyl group.

In the case of this compound, cyclization would lead to the formation of a tetralone derivative. The regioselectivity of this intramolecular acylation is influenced by the electronic effects of the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would determine the position of the ring closure.

Table 2: Potential Products of Intramolecular Friedel-Crafts Acylation

| Starting Material | Reagents | Potential Product(s) |

| This compound | 1. SOCl₂ 2. AlCl₃ | 6-Bromo-7-fluoro-α-tetralone and/or 8-bromo-7-fluoro-α-tetralone |

Note: The exact product distribution would depend on the specific reaction conditions and the relative directing strengths of the bromo and fluoro substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key functional group that enables a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal catalysis. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings at the Bromine Position

The bromine atom serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netugr.esmdpi.com This reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group, providing access to a diverse library of substituted phenylpropanoic acid derivatives. ugr.esmdpi.com

The Heck reaction is another palladium-catalyzed process that couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans stereoselectivity. byjus.comwikipedia.orgscienceinfo.com This reaction is a powerful tool for the synthesis of substituted alkenes. Reacting this compound with various alkenes under Heck conditions would yield cinnamic acid derivatives.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.govwikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes. Applying the Sonogashira coupling to this compound would introduce an alkynyl substituent at the position of the bromine atom.

The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by palladium. jk-sci.comnih.govwikipedia.orgorganic-chemistry.orguwindsor.ca While organotin compounds have toxicity concerns, the Stille reaction is known for its tolerance of a wide range of functional groups. This reaction would allow for the introduction of various alkyl, vinyl, or aryl groups at the bromine position.

Table 3: Overview of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Aryl/Vinylboronic acid | Pd catalyst, Base | Biaryl/Styrene derivative |

| Heck | Alkene | Pd catalyst, Base | Cinnamic acid derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

| Stille | Organostannane | Pd catalyst | Aryl/Alkyl/Vinyl substituted derivative |

Note: The specific catalyst, ligands, base, and solvent are crucial for the success of these reactions and need to be optimized for each specific substrate combination.

C-H Activation and Functionalization Strategies

In addition to the transformations of the existing functional groups, the carbon-hydrogen (C-H) bonds on the aromatic ring of this compound represent potential sites for direct functionalization. C-H activation strategies, often catalyzed by transition metals like palladium or rhodium, offer a more atom-economical approach to modifying the core structure of the molecule. rsc.org

These reactions typically employ a directing group to guide the metal catalyst to a specific C-H bond, often in the ortho position to the directing group. While the propanoic acid side chain itself can potentially act as a directing group, its flexibility might lead to challenges in achieving high regioselectivity. However, the development of new catalytic systems and directing group strategies is an active area of research. Successful C-H functionalization could enable the introduction of new substituents, such as aryl, alkyl, or heteroatom groups, directly onto the aromatic ring, bypassing the need for pre-functionalized starting materials. The electronic properties of the fluorine and bromine substituents would also influence the reactivity and selectivity of any potential C-H activation reactions.

Structural Elucidation and Spectroscopic Characterization of 3 3 Bromo 4 Fluorophenyl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei. For 3-(3-Bromo-4-fluorophenyl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In this compound, the protons of the propanoic acid chain and the aromatic ring give rise to distinct signals.

The propanoic acid side chain protons typically appear as two triplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the carboxylic acid group (α-protons) are expected to resonate at a downfield chemical shift (around 2.7 ppm) due to the electron-withdrawing effect of the carbonyl group. The protons on the carbon adjacent to the aromatic ring (β-protons) would likely appear slightly more upfield (around 2.9 ppm). Each of these signals would be split into a triplet by the adjacent methylene (B1212753) group.

The aromatic region of the spectrum is expected to be more complex due to the substitution pattern of the phenyl ring. The three aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom. The proton ortho to the bromine and meta to the fluorine is expected to be a doublet, the proton meta to both the bromine and the propanoic acid substituent would likely be a doublet of doublets, and the proton ortho to the fluorine and meta to the bromine would also be a doublet of doublets.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| -CH₂- (adjacent to aromatic ring) | ~2.9 | Triplet |

| -CH₂- (adjacent to COOH) | ~2.7 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically around 178 ppm. The two methylene carbons of the propanoic acid chain will have signals in the aliphatic region, generally between 30 and 40 ppm.

The six carbons of the aromatic ring will have distinct chemical shifts influenced by the bromo, fluoro, and propanoic acid substituents. The carbon attached to the fluorine atom will show a large coupling constant with the fluorine nucleus. The carbon attached to the bromine atom will also have a characteristic chemical shift. The remaining aromatic carbons will have shifts determined by their position relative to the substituents.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~178 |

| Aromatic C-F | ~158 (with C-F coupling) |

| Aromatic C-Br | ~120 |

| Other Aromatic C | 115 - 140 |

| -CH₂- (adjacent to aromatic ring) | ~35 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. The position of the signal will be influenced by the presence of the bromine atom and the propanoic acid substituent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the two methylene groups of the propanoic acid chain and also reveal the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to assign the signals of the protonated carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) or the loss of water (H₂O) from the molecular ion. Fragmentation of the propanoic acid side chain and cleavage at the bond connecting the side chain to the aromatic ring are also expected.

Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 248 |

| [M+2]⁺ (with ⁸¹Br) | 250 |

| [M-COOH]⁺ | 203/205 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the 2850-3100 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-Br stretching vibration is also typically Raman active.

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Strong |

| C=O (Carboxylic Acid) | ~1700 (strong) | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-F | 1000-1200 | Moderate |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-bromophenyl)propanoic acid |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule and identifying its chromophoric components. The chromophore in this compound is the substituted benzene (B151609) ring, where the electronic structure is influenced by the bromo and fluoro substituents, as well as the propanoic acid side chain.

The UV-Vis spectrum of aromatic compounds is primarily dictated by π → π* transitions within the benzene ring. The substitution pattern on the ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The fluorine atom, being highly electronegative, and the bromine atom, with its polarizability, can both influence the energy of the molecular orbitals involved in these electronic transitions.

The propanoic acid group, being an auxochrome, can also modulate the chromophoric properties of the phenyl ring. The degree of conjugation and the resulting electronic transitions are sensitive to the molecular environment, including the solvent polarity. In polar solvents, shifts in the absorption bands (solvatochromism) can be observed, providing further information about the nature of the electronic transitions.

Table 1: Expected Electronic Spectroscopy Data for Phenylpropanoic Acid Derivatives

| Compound Class | Expected λmax (nm) | Type of Transition | Influencing Factors |

| Substituted Phenylpropanoic Acids | 250 - 290 | π → π* | Nature and position of ring substituents, solvent polarity |

X-ray Diffraction Studies for Single-Crystal Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. Although a specific single-crystal structure of this compound has not been reported in the searched literature, analysis of related structures provides a strong basis for predicting its crystallographic characteristics.

Crystallographic studies on various derivatives containing the bromo-fluorophenyl moiety reveal common packing motifs and intermolecular interactions. For example, the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide shows a monoclinic crystal system with the space group P21/c. researchgate.net Similarly, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one also crystallizes in a monoclinic system (P21/n). researchgate.net It is plausible that this compound would also crystallize in a common space group, such as a monoclinic or orthorhombic system.

The molecular geometry would be characterized by a planar phenyl ring with the propanoic acid side chain exhibiting a certain degree of conformational flexibility. The precise bond lengths and angles would be influenced by the electronic effects of the bromo and fluoro substituents.

Table 2: Crystallographic Data for a Related Bromo-Fluorophenyl Derivative

| Parameter | Value for N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) ** | 93.372(5) |

| Volume (ų) ** | 1895.3(2) |

| Z | 4 |

Note: This data is for a more complex derivative and serves as an illustrative example of the crystallographic parameters that might be expected for compounds containing the 3-bromo-4-fluorophenyl moiety.

Computational Chemistry and Quantum Chemical Investigations of 3 3 Bromo 4 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structurenih.gov

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like 3-(3-bromo-4-fluorophenyl)propanoic acid. ualberta.ca These calculations are typically performed using a combination of a functional, such as B3LYP or ωB97X-D, and a basis set, like 6-311+G(d,p), to provide a balance between computational cost and accuracy. researchgate.net

The primary output of a DFT calculation is the optimized molecular geometry, which represents the lowest energy conformation of the molecule in the gas phase. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-Br and C-F bond lengths on the aromatic ring, the geometry of the propanoic acid side chain, and the orientation of the carboxyl group.

Beyond geometry, DFT calculations elucidate the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). researchgate.net

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (B3LYP/6-31G ))**

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-F | 1.35 Å | |

| C=O (carbonyl) | 1.21 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-F | 118.7° | |

| O=C-O | 123.0° | |

| Dihedral Angle | C(ring)-C(α)-C(β)-C(O) | ~175° |

Note: The data in this table is illustrative of typical DFT calculation outputs and is not derived from a specific published study on this exact molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanoic acid side chain in this compound allows it to adopt multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) and understanding the energy barriers between them.

This is achieved by mapping the potential energy surface (PES) of the molecule. A PES scan involves systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the molecule's potential energy at each step. For this molecule, key dihedral angles include the rotation around the Ar-CH₂ bond and the CH₂-CH₂ bond of the side chain.

The results of a PES scan reveal the global minimum energy conformer, which is the most populated structure at thermal equilibrium, as well as other local minima. The energy differences between these conformers and the transition state barriers separating them provide insight into the molecule's dynamic behavior and flexibility. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networksnih.gov

The structure of this compound contains several functional groups capable of forming significant intermolecular interactions. The carboxylic acid group is a classic motif for forming strong hydrogen bonds, where the hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen acts as a hydrogen bond acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O=C hydrogen bonds.

In addition to this primary interaction, the halogen atoms introduce other potential interactions. The fluorine atom, while a weak hydrogen bond acceptor, can participate in weak C-H···F or O-H···F hydrogen bonds. mdpi.comnih.gov The bromine atom can engage in halogen bonding (C-Br···O or C-Br···N), an attractive noncovalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base.

Computational methods, such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, can be used to characterize and quantify these weak interactions. These analyses help in understanding the crystal packing of the molecule and its solubility in different solvents by detailing the nature and strength of the intermolecular forces that govern its condensed-phase behavior. mdpi.com

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Transformations

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway from reactants to products, researchers can identify intermediates and, crucially, the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and, therefore, its rate.

For instance, theoretical studies could model the decarboxylation of the propanoic acid moiety or its conversion to an ester or amide. acs.org The process involves locating the geometry of the transition state and verifying it by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Prediction of Spectroscopic Properties (NMR, IR, Raman) from First Principlesnih.gov

First-principles calculations can accurately predict the spectroscopic properties of this compound, which is essential for its characterization and structural confirmation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the DFT-optimized geometry, one can predict the chemical shifts. These predicted shifts, when scaled and referenced against a standard (like tetramethylsilane), often show excellent agreement with experimental data, aiding in the unambiguous assignment of spectral peaks. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. nih.gov These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Characteristic vibrations, such as the O-H stretch and C=O stretch of the carboxylic acid, and the C-Br and C-F stretches of the aromatic ring, can be identified and compared with experimental spectra to confirm the molecule's structure.

Table 2: Representative Comparison of Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| C=O (Carboxyl) | 178.5 | 179.2 |

| C-F (Aromatic) | 160.1 (d, J=248 Hz) | 160.5 (d, J=250 Hz) |

| C-Br (Aromatic) | 110.2 (d, J=21 Hz) | 110.8 (d, J=22 Hz) |

| CH₂ (β to COOH) | 35.1 | 35.5 |

| CH₂ (α to COOH) | 29.8 | 30.2 |

Note: Data is illustrative. Predicted values are typically scaled to correct for systematic errors in the computational method.

Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Arylpropanoic Acidsresearchgate.net

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of molecules with their physicochemical properties. researchgate.netnih.gov For a class of compounds like halogenated arylpropanoic acids, including this compound, QSPR can be used to predict properties such as acidity (pKa), solubility, boiling point, or biological activity without the need for experimental measurement for every new compound. researchgate.net

The process involves several steps:

Dataset Assembly: A set of structurally similar halogenated arylpropanoic acids with known experimental property values is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best mathematical equation that relates a subset of the calculated descriptors to the experimental property.

Validation: The predictive power of the resulting model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model-building process.

A successful QSPR model for this class of compounds could efficiently screen new, unsynthesized derivatives to identify candidates with desired properties, thereby accelerating the research and development process.

Utility of 3 3 Bromo 4 Fluorophenyl Propanoic Acid As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Indane and Tetralin Derivatives

The synthesis of polycyclic aromatic hydrocarbons is a cornerstone of organic synthesis, with indane and tetralin motifs being particularly prevalent in pharmaceuticals and biologically active compounds. A powerful and widely used method for the construction of these fused ring systems is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govresearchgate.netresearchgate.net This reaction typically involves the activation of the carboxylic acid, often by conversion to the corresponding acyl chloride, followed by an acid-catalyzed cyclization onto the aromatic ring to form a new carbon-carbon bond and a cyclic ketone.

3-(3-Bromo-4-fluorophenyl)propanoic acid is an ideal substrate for this transformation. The propanoic acid side chain provides the necessary three-carbon linker for the formation of a six-membered ring, leading to a tetralone, or a five-membered ring to yield an indanone, depending on the cyclization conditions and the position of attack on the aromatic ring.

The presence of the bromo and fluoro substituents on the phenyl ring of this compound offers several advantages. These halogen atoms can direct the regioselectivity of the cyclization and can serve as synthetic handles for further functionalization of the resulting indane or tetralin core. For instance, the bromine atom can be readily converted to other functional groups via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Table 1: Potential Indane and Tetralin Derivatives from this compound

| Starting Material | Reaction | Potential Product |

| This compound | Intramolecular Friedel-Crafts Acylation | Substituted Indanone or Tetralone |

Data based on established intramolecular Friedel-Crafts acylation reactions of analogous 3-arylpropanoic acids. nih.govwikipedia.orgorganic-chemistry.orgsemanticscholar.org

Scaffold for the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry, as they form the core of a vast number of drugs. The structural features of this compound make it a valuable scaffold for the synthesis of various heterocyclic systems. The carboxylic acid can be readily converted into amides, esters, and other derivatives, which can then participate in cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles.

For example, the reaction of this compound with an appropriate amine, followed by intramolecular cyclization, can lead to the formation of substituted quinolinones or pyridinones. nih.govnih.gov The specific reaction conditions and the choice of the amine partner would determine the nature of the resulting heterocyclic ring. The bromo and fluoro substituents on the phenyl ring would be incorporated into the final heterocyclic product, providing opportunities for further diversification and fine-tuning of the molecule's properties.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Derivative of Starting Material | Reaction Type | Potential Heterocyclic Product |

| Amide derivative | Intramolecular Cyclization | Substituted Quinolinone |

| Amide derivative | Intramolecular Cyclization | Substituted Pyridinone |

Data based on known synthetic routes to quinolinones and pyridinones from arylpropanoic acid derivatives. nih.govnih.govnih.govresearchgate.net

Application in the Synthesis of Functionalized Bioconjugates and Chemical Probes

The field of chemical biology relies heavily on the ability to covalently attach small molecules to biomolecules, such as proteins and nucleic acids, to study their function and localization. This process, known as bioconjugation, often requires the use of small molecules that contain a reactive handle for attachment. The carboxylic acid group of this compound can serve as such a handle. researchgate.netwiley-vch.deontosight.aicreative-biolabs.com

Through the use of standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS), the carboxylic acid of this compound can be activated to form an amine-reactive NHS ester. rsc.org This activated ester can then react with the primary amine groups found on the surface of proteins (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. ucsd.eduaatbio.com

This strategy allows for the conjugation of the bromo- and fluoro-substituted phenyl ring to a biomolecule of interest. The resulting bioconjugate could be used as a chemical probe to study biological systems. For example, the bromine atom could serve as a heavy atom for X-ray crystallography studies, or the fluorophenyl group could be used as a reporter for ¹⁹F NMR spectroscopy.

Table 3: Bioconjugation Strategy using this compound

| Activation Reagents | Reactive Intermediate | Target Functional Group on Biomolecule | Resulting Linkage |

| EDC, NHS | NHS ester | Primary Amine (e.g., Lysine) | Amide Bond |

Data based on well-established bioconjugation methods for carboxylic acids. rsc.orgthermofisher.comfishersci.caempbiotech.com

Role in the Development of Advanced Organic Materials and Polymers with Tailored Properties

The development of new organic materials and polymers with specific, tailored properties is a major focus of modern materials science. The incorporation of functional monomers into polymer chains is a key strategy for achieving this goal. This compound, with its combination of a reactive carboxylic acid and a halogenated aromatic ring, is a promising candidate for the development of such functional polymers. nih.govresearchgate.netscilit.commdpi.com

After conversion to a suitable monomer, for example, by transformation into a diol or a diamine, this compound could be incorporated into polyesters or polyamides through step-growth polymerization. The presence of the bromo and fluoro substituents on the phenyl ring would be expected to impart unique properties to the resulting polymer. For instance, the high electronegativity of the fluorine atom can influence the electronic properties of the polymer, while the bulky bromine atom can affect its morphology and packing. nih.govresearchgate.netmdpi.comnih.gov

Furthermore, the bromine atom in the polymer side chain can serve as a site for post-polymerization modification, allowing for the introduction of additional functionalities and further tuning of the material's properties. This approach could lead to the development of advanced materials with applications in areas such as organic electronics, flame retardants, and high-performance coatings.

Table 4: Potential Polymer Applications of this compound

| Polymer Type | Potential Monomer Derivative | Expected Influence of Substituents |

| Polyester | Diol derivative | Modified thermal and electronic properties |

| Polyamide | Diamine derivative | Enhanced flame retardancy, altered morphology |

Data based on the known effects of halogen substituents on polymer properties and general principles of polymer synthesis. nih.govnih.govresearchgate.netresearchgate.net

Design and Synthesis of Chemically Diverse Compound Libraries for Material Science Applications

The discovery of new materials with desired properties is often accelerated by the use of combinatorial chemistry and high-throughput screening. This approach involves the synthesis of large, chemically diverse libraries of compounds, which are then rapidly tested for the property of interest. researchgate.netnih.govchemscene.comchemdiv.com this compound is an excellent building block for the construction of such compound libraries for material science applications. csmres.co.ukmdpi.comrsc.orgresearchgate.netcaltech.edu

By systematically varying the substituents at each of these positions, a large and diverse library of compounds can be generated from a single, readily available starting material. This library can then be screened for a wide range of material properties, such as conductivity, luminescence, and thermal stability, leading to the rapid discovery of new and improved materials.

Table 5: Compound Library Generation from this compound

| Functional Handle | Reaction Type | Diversity Element |

| Carboxylic Acid | Amidation/Esterification | Various amines/alcohols |

| Bromine Atom | Cross-Coupling Reactions | Various boronic acids, alkynes, etc. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of other substituents |

Data based on standard combinatorial chemistry strategies and the known reactivity of the functional groups present in the molecule. researchgate.netcsmres.co.ukrsc.org

Comparative Studies with Isomeric and Analogous Halogenated Phenylpropanoic Acids

Impact of Halogen Position on Reactivity and Electronic Effects

In 3-(3-Bromo-4-fluorophenyl)propanoic acid, the fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The bromine atom at the meta-position primarily contributes a deactivating inductive effect. The combination of a meta-bromo and para-fluoro substitution pattern results in a significantly electron-deficient aromatic ring.

When compared with its positional isomers, distinct differences in electronic effects and, consequently, reactivity are expected:

3-(2-Bromo-4-fluorophenyl)propanoic acid: The presence of a bromine atom in the ortho position introduces steric hindrance, which can impede reactions involving the propanoic acid side chain or the aromatic ring. Electronically, the ortho-bromo group's inductive effect is more pronounced due to its proximity to the propanoic acid chain's attachment point.

3-(4-Bromo-2-fluorophenyl)propanoic acid: Here, the highly electronegative fluorine atom is in the ortho position, where its strong inductive effect can significantly influence the acidity of the carboxylic acid. The bromine is in the para position, where its resonance effects might play a more substantial role compared to when it is in the meta position.

3-(5-Bromo-2-fluorophenyl)propanoic acid: In this isomer, the electronic environment is again different. The fluorine atom's ortho-positioning exerts a strong inductive pull, while the bromine is at the meta-position relative to the propanoic acid group, similar to the primary compound of interest but with the fluorine in a different location.

The acidity (pKa) of these acids is a key indicator of the electronic effects at play. Electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa (stronger acid). The strength of this effect depends on the nature and position of the halogen. nih.gov Generally, the closer the electron-withdrawing group is to the propanoic acid chain (i.e., in the ortho position), the greater the increase in acidity. nih.gov

Table 7.1: Predicted Impact of Isomerism on Electronic Properties

| Compound | Key Positional Features | Expected Impact on Acidity (vs. unsubstituted) | Potential Influence on Reactivity |

|---|---|---|---|

| This compound | Bromo (meta), Fluoro (para) | Increased acidity | Electron-deficient ring susceptible to nucleophilic attack. |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid | Bromo (ortho), Fluoro (para) | Significantly increased acidity | Steric hindrance from ortho-bromo group may affect reaction rates. |

| 3-(4-Bromo-2-fluorophenyl)propanoic acid | Bromo (para), Fluoro (ortho) | Significantly increased acidity | Strong inductive effect from ortho-fluoro group. |

Influence of Different Halogen Substituents on Chemical Behavior and Selectivity

Replacing bromine with other halogens, such as chlorine or an additional fluorine atom, alters the molecule's properties based on the distinct characteristics of each halogen. The key differences lie in their electronegativity, size, and ability to participate in resonance.

The order of electronegativity and the strength of the inductive effect is F > Cl > Br. quora.com Consequently, a fluoro-substituted phenylpropanoic acid is generally more acidic than its chloro- and bromo- counterparts when the halogen is in the same position. quora.comyoutube.com This trend is well-documented for haloacetic acids, where fluoroacetic acid is a stronger acid than chloroacetic and bromoacetic acids due to the powerful inductive effect of fluorine stabilizing the conjugate base. quora.com

However, in nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group, the trend is often reversed. The typical leaving group order in activated systems is F > Cl ≈ Br > I. researchgate.net This "element effect" is attributed to the first step of the SNAr mechanism (formation of the Meisenheimer complex), which is typically rate-determining. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack. researchgate.net

The choice of halogen can therefore direct reaction selectivity. For instance, in a molecule with both a bromine and a fluorine atom on the aromatic ring, a nucleophilic substitution reaction would likely favor the displacement of the fluorine atom if the ring is sufficiently activated. The structural influence of different halogens also extends to intermolecular interactions, with the potential for halogen bonding increasing in the order of Cl < Br < I. nih.gov

Structural Modifications on the Propanoic Acid Chain and their Synthetic Implications

Modifying the propanoic acid chain, particularly through alpha-amino substitution, transforms the molecule into a halogenated amino acid analogue. These derivatives, such as α-amino-3-(3-bromo-4-fluorophenyl)propanoic acid, are valuable building blocks in medicinal chemistry and peptide synthesis.

The introduction of an amino group at the alpha-position creates a chiral center, leading to (R) and (S) enantiomers. These non-natural amino acids can be incorporated into peptides to introduce conformational constraints, enhance metabolic stability, or act as probes to study protein-ligand interactions. The halogen atoms on the aromatic ring serve as useful synthetic handles for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or as bioisosteric replacements for other functional groups.

The synthetic implications of this modification are significant:

Access to Novel Peptidomimetics: These amino acids can be used to synthesize peptides with altered biological activity or improved pharmacokinetic properties.

Precursors for Complex Molecules: The dual functionality of the amino acid (amine and carboxylic acid) combined with the reactive halogenated ring allows for complex molecular architectures to be constructed. For example, the amino group can be protected while the carboxylic acid is activated for amide bond formation, and the aryl bromide can later be used in a palladium-catalyzed cross-coupling reaction.

Enzymatic Reactions: The presence of an amino group can make the molecule a substrate for various enzymes, including halogenases that can selectively introduce additional halogen atoms. nih.gov

The synthesis of these amino acid derivatives often involves multi-step sequences, starting from the corresponding halogenated benzaldehyde (B42025) or phenylpropanoic acid.

Systematic Reactivity Profiling and Mechanistic Comparisons of Analogues

Systematic reactivity profiling involves evaluating a series of related compounds under standardized reaction conditions to build a comprehensive understanding of their chemical behavior. For halogenated phenylpropanoic acids, this could involve comparing their performance in reactions such as:

Esterification: Comparing the rates of esterification of the carboxylic acid would provide insight into the steric and electronic effects of the halogen substituents on the carboxyl group's reactivity.

Nucleophilic Aromatic Substitution: Assessing the reactivity of different isomers towards a common nucleophile would quantify the impact of halogen position on the susceptibility of the aromatic ring to attack.

Cross-Coupling Reactions: Profiling the success and yield of Suzuki or Buchwald-Hartwig reactions at the C-Br bond would reveal how the electronic environment, influenced by the fluorine atom's position, affects the oxidative addition step in the catalytic cycle.

Mechanistic comparisons often employ kinetic studies and computational modeling. For example, comparing the activation energies for the formation of the Meisenheimer complex in SNAr reactions for different isomers can provide a quantitative basis for observed reactivity differences. researchgate.net Similarly, studying enzyme kinetics with a library of halogenated substrates can reveal how substrate binding and electronic activation impact the activity and selectivity of enzymes like flavin-dependent halogenases. nih.govresearchgate.net Such profiling has shown that while electronic activation is a prerequisite for enzymatic halogenation, substrate binding within the enzyme's active site can override purely electronic effects, leading to selective halogenation at less electronically activated sites. nih.govresearchgate.net

Chemoinformatic Approaches to Structure-Reactivity and Structure-Property Relationships

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate chemical structure with physical properties or biological activities. beilstein-journals.org For a series of compounds like halogenated phenylpropanoic acids, these approaches can generate predictive models for reactivity, acidity, or other properties.

In a typical QSAR study, molecular descriptors are calculated for each analogue in a series. researchgate.net These descriptors can be:

Electronic: Atomic charges, dipole moments, Hammett constants.

Steric: Molecular volume, surface area, van der Waals radii.

Lipophilic: Log P (partition coefficient), a measure of hydrophobicity.

Topological: Descriptors based on the 2D graph of the molecule.

These descriptors are then used to build a mathematical model that correlates them with an observed property (e.g., pKa, reaction rate, biological activity). researchgate.net For instance, a QSAR model for the acidity of substituted phenylpropanoic acids would likely show a strong correlation with electronic descriptors that quantify the electron-withdrawing power of the substituents. researchgate.net

These models are valuable for:

Predicting Properties: Estimating the properties of unsynthesized analogues, guiding the selection of candidates for synthesis. beilstein-journals.org

Mechanistic Insight: Identifying the key structural features that govern a particular activity or property. beilstein-journals.org

Systematic Design: Providing a rational basis for designing new molecules with desired characteristics.

For halogenated compounds, QSAR models can effectively capture the complex interplay of steric and electronic effects, providing insights that may not be immediately obvious from simple chemical intuition. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid |

| 3-(4-Bromo-2-fluorophenyl)propanoic acid |

| 3-(5-Bromo-2-fluorophenyl)propanoic acid |

| α-amino-3-(3-bromo-4-fluorophenyl)propanoic acid |

| Fluoroacetic acid |

| Chloroacetic acid |

Future Research Directions and Emerging Trends for 3 3 Bromo 4 Fluorophenyl Propanoic Acid

Development of Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. For 3-(3-bromo-4-fluorophenyl)propanoic acid, which possesses a chiral center if substituted at the α- or β-position of the propanoic acid chain, the development of asymmetric synthetic routes is a critical area of future research. Enantiomerically pure 3-arylalkanoic acids are valuable chiral synthons for the asymmetric synthesis of various biologically active molecules. mdpi.com

Current research in organic chemistry emphasizes the development of catalytic enantioselective methods to produce chiral molecules. acs.org Future efforts for derivatives of this compound will likely concentrate on several key strategies:

Chiral Catalysis: The use of chiral transition metal catalysts (e.g., rhodium, ruthenium, iridium) or organocatalysts can facilitate the enantioselective synthesis of chiral propanoic acid derivatives. acs.orgnih.gov For example, asymmetric hydrogenation of a corresponding unsaturated precursor could yield the desired chiral saturated acid.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for producing single-enantiomer compounds. Lipases, for instance, can be used for the kinetic resolution of racemic esters of the acid, or for the enantioselective hydrolysis of a racemic ester, yielding one enantiomer of the acid with high purity. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule is another viable approach. This strategy ensures the stereochemistry is set from the beginning of the synthetic sequence.